Hematoporphyrin hydrochloride

Beschreibung

Historical Perspectives on Porphyrins and Phototherapy Research

The journey to understanding and utilizing Hematoporphyrin (B191378) Hydrochloride in a therapeutic context is built upon centuries of observations and decades of focused scientific inquiry.

Ancient Origins of Light-Based Therapies

The concept of using light for healing, known as heliotherapy, has ancient origins. Civilizations in Egypt, India, and Greece practiced sunbathing to treat various skin conditions. google.comscispace.com The ancient Egyptians, who worshipped the sun god Ra, utilized sunlight in their medical treatments, recognizing its beneficial effects. scispace.comresearchgate.net Similarly, ancient Greek physicians, including Hippocrates, advocated for sun exposure to treat a range of ailments. scispace.com In India, Vedic texts dating back to 1500 BCE describe solar therapies for various disorders. uc.pt These early practices, while not scientific in the modern sense, laid the conceptual groundwork for the later development of phototherapy. google.comscispace.com

Early 20th Century Scientific Discoveries and Photochemotherapy

The turn of the 20th century marked a pivotal moment in the scientific understanding of light-based therapies. In 1900, Oscar Raab, a medical student in Munich, observed that the combination of acridine, a dye, and light was lethal to paramecia. scispace.comnih.gov This discovery of a "photodynamic action" was further investigated by his professor, Hermann von Tappeiner, who, along with dermatologist Albert Jesionek, conducted the first human trials of photodynamic therapy in 1903, using eosin (B541160) and sunlight to treat skin carcinoma. nih.govtandfonline.com Von Tappeiner and his colleagues also established that oxygen was a crucial component in this process. nih.govnih.gov

A significant milestone was the work of Danish physician Niels Ryberg Finsen, who is considered the founder of modern phototherapy. semanticscholar.org Finsen pioneered the use of concentrated, artificial light to treat diseases, most notably lupus vulgaris, a form of skin tuberculosis. semanticscholar.orgbiomedres.us For his contributions, he was awarded the Nobel Prize in Physiology or Medicine in 1903, which brought significant recognition to the field of phototherapy. semanticscholar.orgnih.gov

Initial Studies on Porphyrin Uptake in Tumors

The specific connection between porphyrins and tumors began to emerge in the early 20th century. In 1924, A. Policard observed a characteristic red fluorescence in malignant tumors when they were illuminated with ultraviolet light, suggesting the presence of a photosensitive substance. nih.gov This was a key observation that indicated the potential for porphyrins to preferentially accumulate in cancerous tissue. nih.gov

Subsequent research in the 1940s by Auler and Banzer provided more direct evidence. They demonstrated that exogenously administered hematoporphyrins would localize in tumors and lymph nodes in rats. nih.govresearchgate.net These findings were further corroborated by studies in the 1940s and 1950s, which confirmed the affinity of porphyrins for neoplastic tissues. nih.govresearchgate.net

Development and Early Characterization of Hematoporphyrin Derivative (HPD)

While early studies used hematoporphyrin, a significant advancement came with the development of Hematoporphyrin Derivative (HPD). In the 1960s, Samuel Schwartz developed a method to treat hematoporphyrin with acetic and sulfuric acids, followed by neutralization, to create a more effective photosensitizing mixture known as HPD. tue.nlnih.gov This derivative was found to have a higher efficacy for tumors compared to the original hematoporphyrin. google.com

Richard Lipson and his colleagues further advanced this work, demonstrating in 1960 that HPD could be used to induce fluorescence in neoplastic lesions during surgery, aiding in their identification. This work was foundational for the modern era of photodynamic therapy.

Conferences and Collaborative Research Initiatives

The growing interest in porphyrins and their potential in cancer therapy led to increased collaboration and dedicated scientific meetings. These gatherings brought together researchers from diverse fields such as chemistry, biology, and medicine to share findings and foster new research directions. The collaborative efforts, such as the initial work between Lipson and Schwartz, were instrumental in advancing the field and refining the use of HPD as a tumor photosensitizer.

Role of Hematoporphyrin Hydrochloride as a Photosensitizer in Research

This compound and its derivatives are central to photodynamic therapy research due to their ability to act as photosensitizers. A photosensitizer is a molecule that, upon absorption of light of a specific wavelength, transitions to an excited state and can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS).

The primary mechanism of action in PDT involves the generation of singlet oxygen (¹O₂), a highly cytotoxic form of oxygen. When this compound absorbs photons, it is promoted from its ground state to a short-lived excited singlet state. It can then undergo a process called intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, converting it to the highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and damage essential cellular components, leading to cell death.

Research has focused on quantifying the efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), which is a measure of the number of singlet oxygen molecules generated per photon absorbed.

Photophysical Properties of Hematoporphyrin and its Derivatives

The effectiveness of a photosensitizer is determined by its photophysical properties, including its absorption and emission spectra, and its efficiency in generating singlet oxygen. The following table summarizes some of these key properties for hematoporphyrin (HP) and its derivative (HPD) in different environments.

| Property | Compound/Solvent | Value | Reference |

| Absorption Maximum (Soret Band) | Hematoporphyrin | ~394 nm | tue.nl |

| Absorption Maximum (Q-Band) | Hematoporphyrin Derivative (in vivo) | 620-625 nm | |

| Fluorescence Emission Maximum | Hematoporphyrin | 614 nm, 675 nm | tue.nl |

| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin (Monomer in Methanol) | 0.76 | google.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin (Monomer in Water) | 0.74 | google.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin (Dimer in Water) | 0.12 | google.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin Derivative (in Methanol) | 0.64 | researchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin Derivative (Monomer in Water, pH 7.4) | 0.64 | researchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | Hematoporphyrin Derivative (Dimer in Water, pH 7.4) | 0.11 | researchgate.net |

In Vitro Research Findings

In vitro studies using cell cultures are crucial for understanding the cytotoxic effects of this compound-mediated PDT. These studies allow for the controlled investigation of various parameters. The following table presents data from in vitro studies on the efficacy of HPD-PDT.

| Cell Line | Treatment Conditions | Outcome | Reference |

| Human Esophageal Squamous Cell Carcinoma (KYSE-150) | 2 mg/L HPD, 5 J/cm² light | Significant increase in intracellular ROS levels | nih.gov |

| Human Small Cell Lung Cancer (H446) | 5-20 µg/mL HPD, 25-100 mW/cm² light | Concentration- and light dose-dependent decrease in cell viability | semanticscholar.org |

| Human Bronchial Epithelial (BEAS-2B) | 5-20 µg/mL HPD, 25-100 mW/cm² light | Concentration- and light dose-dependent decrease in cell viability | semanticscholar.org |

| Human Hepatocellular Carcinoma (HepG2) | 0.78-50 µM HPD | Dose-dependent inhibition of cell proliferation (IC50 values determined) | |

| Human Breast Cancer (4T1) | Docetaxel (B913) and Hematoporphyrin co-assembled nanoparticles + NIR light | Significantly inhibited cell proliferation and induced more ROS and apoptosis | biomedres.ustue.nl |

| Human Leukemic (MT-4) | Hematoporphyrin-gold nanocomposites (5 µg/ml HP : 2.5 µg/ml Au) + light | 100% photodynamic activity (cell death) | researchgate.net |

In Vivo Research Findings

Animal models provide essential data on the in vivo efficacy of this compound-mediated PDT. The following table summarizes findings from such studies.

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Balb/c nude mice | S-180 solid tumor | Hematoporphyrin derivative BL-1 + light | Significant tumor inhibition | nih.gov |

| Balb/c mice | 4T1 breast cancer | Docetaxel and Hematoporphyrin co-assembled nanoparticles + NIR light | Obvious inhibition of tumor growth | biomedres.us |

| Patients | Head and Neck Squamous Cell Carcinoma | Hematoporphyrin derivative + laser | Complete remission in 12 of 15 laryngeal cancer patients | nih.gov |

| Patients | Hepatocellular Carcinoma | Conventional chemotherapy + HPD nanomedicine PDT | Improved survival rates compared to chemotherapy alone |

Fundamental Principles of Photodynamic Therapy (PDT) Research

Photodynamic therapy is a treatment modality that involves three key components: a photosensitizer, light of a specific wavelength, and oxygen. nih.govfiveable.me The fundamental principle of PDT lies in the activation of a photosensitizer, such as this compound, which has accumulated in target cells or tissues. nih.govnih.gov

Upon exposure to a specific wavelength of light, the photosensitizer absorbs photons and transitions from its low-energy ground state to an excited singlet state. nih.gov From this state, it can undergo a process called intersystem crossing to form a longer-lived excited triplet state. This triplet state photosensitizer can then interact with molecular oxygen in the surrounding tissue through two types of reactions:

Type I Reaction: The photosensitizer can react directly with a substrate to produce radicals, which then interact with oxygen to form reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals.

Type II Reaction: The photosensitizer can transfer its energy directly to molecular oxygen, converting it into a highly reactive excited state known as singlet oxygen. fiveable.me

These reactive oxygen species are highly cytotoxic and cause cellular damage, leading to cell death through apoptosis or necrosis. mdpi.commdpi.com The effectiveness of PDT is contingent on the localization of the photosensitizer within the target tissue and the precise delivery of light, which allows for selective destruction of abnormal cells while minimizing damage to surrounding healthy tissue. mdpi.comnih.gov

Overview of Therapeutic and Diagnostic Research Applications

The dual functionality of this compound as both a photosensitizer and a fluorescent agent has led to its extensive investigation in therapeutic and diagnostic research.

Therapeutic Research:

In the realm of therapeutic research, this compound and its derivatives have been a cornerstone in the study of photodynamic therapy for various cancers. Research has demonstrated its efficacy in inducing apoptosis in glioma cells and inhibiting tumor growth in animal models when exposed to red light. spandidos-publications.commedchemexpress.com Studies have shown that PDT with hematoporphyrin can significantly decrease cell viability and induce apoptosis by generating reactive oxygen species and decreasing the mitochondrial membrane potential. spandidos-publications.com

In vivo studies have further supported these findings. For instance, research on rats with subcutaneous hepatoma tumors showed a decrease in tumor growth when treated with hematoporphyrin and radiation. caymanchem.com Furthermore, co-assembly of hematoporphyrin with chemotherapy drugs in nanoparticles has been explored to enhance anti-tumor effects through a combination of chemotherapy and photodynamic therapy. nih.gov

| Research Area | Model System | Key Findings | Reference |

| Glioma | U87 and U251 glioma cells | Dose-dependent inhibition of cell viability; IC₅₀s of 85 and 166 nM, respectively. | medchemexpress.com |

| Glioma | U87 glioma cells | Induces cell apoptosis via induction of reactive oxygen species. | medchemexpress.com |

| Hepatoma | Yoshida AH-130 hepatoma tumors in rats | Decreased tumor growth when administered with radiation. | caymanchem.com |

| Breast Cancer | 4T1 tumor-bearing mice | Co-assembled nanoparticles with a docetaxel prodrug inhibited tumor growth. | nih.gov |

| Sarcomas | Osteosarcoma cells | Hematoporphyrin monomethyl ether-mediated PDT selectively kills sarcomas by inducing apoptosis. | plos.org |

Diagnostic Research:

The inherent fluorescence of this compound has been harnessed for diagnostic purposes, a field often referred to as photodynamic diagnosis (PDD). frontiersin.org Early research demonstrated that hematoporphyrin derivatives accumulate in tumors and emit fluorescence under ultraviolet light, allowing for the demarcation of malignant tissue from healthy tissue. mdpi.comnih.gov This property has been particularly investigated for the detection and localization of in-situ carcinoma of the bladder. ncats.io More recent research has focused on developing novel nanoimaging probes using hematoporphyrin-poly(lactic acid) to enhance ultrasound and CEST MRI bimodal imaging for improved tumor visualization. nih.gov

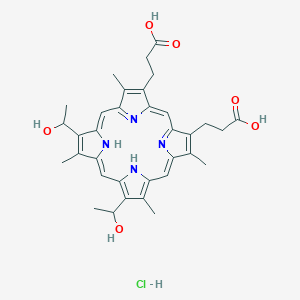

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOMKBSOIPKRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-50-7, 17471-45-3, 17696-69-4 | |

| Record name | Hematoporphyrin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Hematoporphyrin Hydrochloride and Its Derivatives

Photochemical Mechanisms of Action

Hematoporphyrin (B191378) and its derivatives are renowned for their photosensitizing properties, which form the basis of their application in photodynamic therapy (PDT). patsnap.compatsnap.com The mechanism of action is a complex photochemical process initiated by light activation, leading to the generation of cytotoxic molecules that can induce cell death. brieflands.comnih.govjournaldephysique.org This process is contingent on three essential components: the photosensitizer, light of a specific wavelength, and molecular oxygen. brieflands.commdpi.com

Photosensitization Process and Energy Transfer

The journey from a benign molecule to a potent cytotoxic agent begins when Hematoporphyrin hydrochloride absorbs photons from a light source. This absorption elevates the photosensitizer from its stable ground state (PS₀) to a short-lived, highly energetic excited singlet state (¹PS*). patsnap.comnih.govmdpi.com From this state, the molecule can rapidly lose its excess energy in a few ways, including releasing it as fluorescence or heat. mdpi.com

However, for a photodynamic effect to occur, the excited singlet state molecule must undergo a crucial transformation known as intersystem crossing to a more stable, longer-lived excited triplet state (³PS*). patsnap.comnih.gov This triplet state is the key player in the subsequent cytotoxic reactions. The longer lifetime of the triplet state provides a greater opportunity for interaction with surrounding molecules. patsnap.comnih.gov

The excited triplet photosensitizer can then initiate two main types of photochemical reactions, classified as Type I and Type II, which ultimately lead to the production of reactive oxygen species (ROS). patsnap.comjournaldephysique.orgplos.org

Generation of Reactive Oxygen Species (ROS)

Upon activation, the triplet state Hematoporphyrin interacts with its local molecular environment to generate highly reactive and cytotoxic species. patsnap.comthno.org These reactive oxygen species (ROS) are the ultimate effectors of photodynamic damage, causing oxidation of essential cellular components like lipids, proteins, and nucleic acids. patsnap.combrieflands.comaacrjournals.org

Research has identified several ROS generated during this process, including singlet oxygen and various free radicals like superoxide (B77818) anion and hydroxyl radicals. patsnap.comaacrjournals.orgnih.gov Studies on Ehrlich ascites carcinoma (EAC) cells have shown that photoexcited Hematoporphyrin derivative (HpD) can lead to the generation of hydrogen peroxide (H₂O₂) and superoxide anion (O₂•⁻). kirj.ee This is attributed to the photooxidation of cellular components like NADH and NADPH, an increase in xanthine (B1682287) oxidase activity, and photodamage to mitochondria. kirj.ee

The dominant and most efficient pathway for many porphyrin-based photosensitizers, including Hematoporphyrin, is the Type II photochemical reaction. journaldephysique.orgacs.org In this process, the excited triplet state photosensitizer (³PS*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. mdpi.comthno.org This energy transfer excites the oxygen molecule to its highly reactive, metastable singlet state (¹O₂). journaldephysique.orgmdpi.comthno.org

Singlet oxygen is considered the primary cytotoxic agent responsible for the cellular damage observed in photodynamic therapy. mdpi.comkirj.eeresearchgate.net Its high reactivity with a wide range of biological molecules makes it a potent inducer of oxidative stress, leading to apoptosis and necrosis. patsnap.combrieflands.com

The efficiency of singlet oxygen production is a critical parameter for a photosensitizer and is quantified by the singlet oxygen quantum yield (ΦΔ). mdpi.comucf.edu This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. mdpi.com For Hematoporphyrin derivative (HpD), the quantum yield can be influenced by its aggregation state. In methanol, where the sensitizer (B1316253) is primarily monomeric, the quantum yield is high. However, in aqueous solutions where aggregation occurs, the quantum yield decreases. nih.gov

Table 1: Singlet Oxygen Quantum Yields of Hematoporphyrin Derivative (HpD)

| Solvent | Aggregation State | Quantum Yield (ΦΔ) |

| Methanol | Monomeric | 0.64 |

| Water (pH 7.4) | Monomeric | 0.64 |

| Water (pH 7.4) | Dimeric/Aggregated | 0.11 |

This table is based on data from a study on the quantum yield of singlet oxygen production by monomeric and aggregated forms of Hematoporphyrin derivative. nih.gov

In the Type I pathway, the triplet state photosensitizer interacts directly with a substrate molecule, such as a lipid or protein, rather than oxygen. patsnap.comjournaldephysique.org This interaction typically involves the transfer of an electron or a hydrogen atom, resulting in the formation of free radicals and radical ions. patsnap.comjournaldephysique.org These newly formed radicals can then react with molecular oxygen to produce various reactive oxygen species, such as superoxide anion (O₂•⁻) and hydroxyl radicals (•OH). patsnap.compatsnap.comnih.gov

A specific in vivo study provided evidence for a novel mechanism of superoxide anion generation in skin photosensitization mediated by dihematoporphyrin ether (DHE). nih.gov The research suggested that these radicals are generated through the activation of the xanthine oxidase pathway, which was confirmed by a twofold increase in the enzyme's activity in photosensitized mouse skin and the protective effect of its inhibitor, allopurinol. nih.gov

Influence of Light Parameters on Photodynamic Efficiency

The effectiveness of photodynamic action is not solely dependent on the photosensitizer but is also critically influenced by the parameters of the activating light. thno.org Factors such as the light dose, dose rate (fluence rate), and wavelength are pivotal in determining the therapeutic outcome. thno.orgnih.govnih.gov The total light dose, measured in Joules per square centimeter (J/cm²), and the concentration of the photosensitizer are interdependent factors that determine the extent of cell killing. nih.gov

In vitro and in vivo studies using Hematoporphyrin derivative (HpD) have investigated the effect of the light dose rate. Experiments on Chinese hamster ovary cells and albino mice exposed to red light (630 nm) at various clinically relevant dose rates showed that the photosensitizing efficiency was not significantly affected by non-thermal variations in the rate of light delivery. nih.govaacrjournals.org This suggests that for a given total light dose, comparable levels of cellular toxicity and tissue damage can be achieved across a range of dose rates. nih.govaacrjournals.org

The wavelength of the activating light is perhaps the most critical light parameter, as photosensitizers have characteristic absorption spectra. patsnap.com Hematoporphyrin and its derivatives exhibit strong absorption in the violet region of the spectrum, known as the Soret band, and weaker absorption bands at longer, red wavelengths. researchgate.netresearchgate.net

For therapeutic applications, activation is typically performed using red light, often around 630 nm. nih.govaacrjournals.orgnih.gov Although the absorption coefficient is lower in this region compared to the Soret band, red light offers significantly deeper penetration into biological tissues. thno.orge-ce.org Wavelengths shorter than 600 nm are readily absorbed by endogenous chromophores like hemoglobin and melanin, limiting their reach, while wavelengths beyond 850-900 nm may not possess sufficient energy to generate the excited triplet state required for singlet oxygen production. thno.orge-ce.org This range of approximately 600-900 nm is often referred to as the "optical window" for photodynamic therapy. thno.org

Studies have quantified the biological effectiveness of different wavelengths. An in vivo study on rat ears treated with HpD and irradiated with various laser wavelengths demonstrated that the biological effect was wavelength-dependent. nih.gov The results showed peaks of relative biological effectiveness at 501.7 nm and 625 nm. nih.gov

Table 2: Relative Biological Effectiveness (RBE) of Different Wavelengths for HpD-PDT in Rat Ears

| Wavelength | Relative Biological Effectiveness (RBE)* |

| 630 nm | 1.00 |

| 625 nm | 1.35 |

| 501.7 nm | 2.30 |

RBE values are relative to the effect at 630 nm, which is set to 1. The data was obtained by analyzing erythema and tissue loss and referring to the actual light energy fluence in the tissue. nih.gov

This highlights that while red light is commonly used for its penetration depth, other wavelengths at which the photosensitizer absorbs can be more biologically effective if they can reach the target tissue. nih.gov

Light Dose Rate Effects

The effectiveness of photodynamic therapy (PDT) using hematoporphyrin derivatives is influenced by various physical parameters, including the light dose rate. Research has been conducted to determine whether altering the rate at which light is delivered, while keeping the total light dose constant, impacts the therapeutic outcome.

In vitro studies using Chinese hamster ovary cells incubated with a hematoporphyrin derivative (HPD) have shown that the efficiency of photosensitization is not significantly affected by variations in the light dose rate. nih.gov Experiments were performed using a range of clinically relevant light dose rates. For instance, after a 1-hour incubation with HPD, cells were exposed to red light at dose rates of 0.5, 5.0, 15, 23, and 60 milliwatts per square centimeter (mW/cm²). nih.gov Similarly, after a 16-hour incubation followed by a serum wash, dose rates of 0.4, 4, and 40 mW/cm² were used. nih.gov The results, based on cell survival curves from clonogenic colony formation assays, indicated that for a given total light dose, similar levels of cellular toxicity were achieved across the different dose rates. nih.gov

Table 1: In Vitro Light Dose Rate Effects on Chinese Hamster Ovary Cells

| HPD Incubation Time | Light Dose Rates (mW/cm²) | Outcome on Cellular Toxicity |

|---|---|---|

| 1 hour | 0.5, 5.0, 15, 23, 60 | Similar levels of toxicity for the same total light dose. nih.gov |

| 12 hours | 1, 20 | Similar levels of toxicity for the same total light dose. nih.gov |

| 16 hours | 0.4, 4, 40 | Similar levels of toxicity for the same total light dose. nih.gov |

Cellular and Molecular Mechanisms of Therapeutic Efficacy

The therapeutic efficacy of this compound and its derivatives in photodynamic therapy stems from their ability to induce cell death and damage subcellular structures upon light activation. The primary mechanisms involve the induction of programmed cell death, including apoptosis and necrosis, and damage to critical organelles such as mitochondria.

Induction of Programmed Cell Death

Photodynamic therapy with hematoporphyrin and its derivatives is known to trigger multiple forms of programmed cell death in targeted cancer cells. The specific pathway activated can depend on the cell type, the concentration of the photosensitizer, and the light dose delivered. The two principal forms of induced cell death are apoptosis and necrosis. nih.govnih.govspandidos-publications.commdpi.comworldscientific.comnih.gov

A significant mechanism of action for hematoporphyrin-mediated PDT is the induction of apoptosis, a controlled and programmed form of cell death. nih.govspandidos-publications.com This process is often mediated through the activation of a family of cysteine proteases known as caspases. nih.govplos.org The activation of these caspases can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

In studies involving human esophageal squamous cell carcinoma cells, PDT with a hematoporphyrin derivative (HpD) led to a significant increase in the expression of Caspase-3, a key executioner caspase. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX, thereby shifting the BAX/Bcl-2 ratio to favor apoptosis. nih.gov Similarly, in osteosarcoma cells treated with hematoporphyrin monomethyl ether (HMME)-PDT, there was a notable up-regulation of caspase-1, caspase-3, caspase-6, and caspase-9. plos.org The inhibition of caspases with a pan-caspase inhibitor, Z-VAD-FMK, was able to rescue cells from PDT-induced death, confirming the caspase-dependent nature of the apoptosis. plos.org

Further evidence for caspase-dependent apoptosis comes from studies on KB oral cancer cells, where PDT with hematoporphyrin resulted in the activation of caspase-9 and caspase-3, which is indicative of the mitochondria-dependent pathway of apoptosis. nih.gov The process of apoptosis following PDT has been observed to occur at later stages, for instance, after 12 hours in KB cells, and is characterized by typical morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.govspandidos-publications.com

Table 2: Apoptosis Induction in Different Cell Lines by Hematoporphyrin-PDT

| Cell Line | Hematoporphyrin Derivative | Key Findings |

|---|---|---|

| Human Esophageal Squamous Cell Carcinoma (KYSE-150) | Hematoporphyrin derivative (HpD) | Increased Caspase-3 expression, decreased Bcl-2, increased BAX/Bcl-2 ratio. nih.govnih.gov |

| Osteosarcoma (LM8, MG63, Saos-2) | Hematoporphyrin monomethyl ether (HMME) | Upregulation of caspase-1, -3, -6, and -9; apoptosis rescued by caspase inhibitor. plos.org |

| Oral Cancer (KB) | Hematoporphyrin | Activation of caspase-9 and caspase-3. nih.gov |

| Glioma (U87) | Hematoporphyrin | Increased late-stage apoptosis. spandidos-publications.com |

In addition to apoptosis, hematoporphyrin-mediated PDT can also induce necrotic cell death. nih.govnih.govspandidos-publications.com Necrosis is a form of passive, pathological cell death that results from acute cellular injury and is often characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can lead to inflammation. plos.org The prevalence of necrosis versus apoptosis as the primary mode of cell death can be influenced by the intensity of the PDT treatment. nih.gov

Subcellular Organelle Damage

The cytotoxic effects of hematoporphyrin-based PDT are closely linked to the localization of the photosensitizer within the cell and the subsequent generation of reactive oxygen species (ROS) that damage key subcellular organelles. nih.govmdpi.com Mitochondria have been identified as a primary target for hematoporphyrin and its derivatives. nih.govnih.gov

A critical event in the initiation of apoptosis following hematoporphyrin-mediated PDT is the alteration of the mitochondrial membrane potential (ΔΨm). spandidos-publications.comnih.gov The generation of ROS in the vicinity of the mitochondria leads to damage of the mitochondrial membranes, causing a decrease or collapse of the ΔΨm. spandidos-publications.com This disruption of the mitochondrial membrane potential is a key step in the intrinsic apoptotic pathway. nih.gov

Studies on U87 glioma cells have demonstrated that PDT with hematoporphyrin leads to a significant decrease in the mitochondrial membrane potential, which is associated with an increase in ROS production and subsequent apoptosis. spandidos-publications.com In KB oral cancer cells, the apoptosis induced by hematoporphyrin-PDT was shown to follow the mitochondria-dependent pathway, which is initiated by mitochondrial damage. nih.gov Interestingly, research on isolated rat liver mitochondria photosensitized with a hematoporphyrin derivative (Photofrin) indicated that while the coupling of respiration and ADP phosphorylation was rapidly lost, the membrane potential itself was only slightly affected in the initial stages of irradiation. nih.gov This suggests that the uncoupling of oxidative phosphorylation may be an earlier event than the complete collapse of the membrane potential. nih.govnih.gov The loss of mitochondrial membrane integrity ultimately leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activate the caspase cascade. nih.gov

Endoplasmic Reticulum Stress and Other Organellar Effects

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state of ER stress ensues. elifesciences.orgcusabio.com Hematoporphyrin derivative-mediated PDT has been shown to induce significant ER stress. This is largely due to the generation of reactive oxygen species (ROS) within the cell upon photoactivation. mdpi.com

The accumulation of ROS can disrupt the delicate redox balance of the ER, leading to the misfolding of proteins and the activation of the Unfolded Protein Response (UPR). elifesciences.org The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. cusabio.com

Beyond the ER, hematoporphyrin and its derivatives can also impact other organelles, most notably the mitochondria. Studies have demonstrated that PDT with these photosensitizers can lead to a decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a critical step in the intrinsic apoptotic pathway. spandidos-publications.commedchemexpress.com Damage to mitochondria can occur immediately following PDT in some cancer cell lines. nih.gov This disruption of organellar function, particularly in the ER and mitochondria, is a central component of the direct cytotoxic effects of hematoporphyrin-based PDT. Some photosensitizers are known to localize in lysosomes, and high doses of PDT can lead to the complete destruction of these organelles, releasing their enzymatic contents and inducing necrosis. mdpi.com

DNA Damage Induction

Photodynamic therapy utilizing hematoporphyrin and its derivatives can lead to significant DNA damage. The primary mechanism involves the generation of singlet oxygen, a highly reactive form of oxygen, upon photoactivation of the photosensitizer. nih.govresearchgate.net

Research using agarose (B213101) gel electrophoresis has demonstrated that porphyrin photosensitizers can induce both single- and double-strand breaks in DNA under neutral conditions. nih.gov The mechanism is predominantly mediated by singlet oxygen. nih.govresearchgate.net Specifically, studies have shown that photoexcited hematoporphyrin generates singlet oxygen which then oxidizes guanine (B1146940) residues, particularly in single-stranded DNA. researchgate.net This specificity for single-stranded DNA may be attributed to the structural characteristics of hematoporphyrin and its ability to interact with DNA. researchgate.net

Interestingly, while photoactivated hematoporphyrin IX (Hp) can induce single-strand breaks in isolated supercoiled plasmid DNA, studies on intracellular DNA have yielded different results. nih.gov In some experimental setups using HeLa cells, the alkaline comet assay and alkaline agarose gel electrophoresis did not detect single-strand breaks in nuclear DNA after Hp-PDT, even under conditions that caused almost complete cell killing. nih.gov This suggests that the accessibility of DNA within the complex nuclear environment may influence its susceptibility to damage by hematoporphyrin-generated ROS. However, other research has shown that Protoporphyrin IX, a related compound, can induce DNA damage in sarcoma 180 cells, which is detectable by single-cell gel electrophoresis. karger.com

Cell Membrane Integrity Disruption

The cell membrane is a primary target of the oxidative stress induced by hematoporphyrin-based PDT. The generation of ROS in close proximity to the membrane leads to lipid peroxidation and damage to membrane proteins, ultimately compromising its integrity. researchgate.net This disruption can manifest as increased membrane permeability and even cell rupture. nih.gov

Studies have shown that a polycation-containing hematoporphyrin formulation can electrostatically adhere to the negatively charged glycans on the cancer cell surface, leading to enhanced cell rupture upon light irradiation. nih.gov Time-lapse imaging has visually confirmed this process, showing cell swelling and eventual rupture following PDT. nih.gov This direct damage to the cell membrane contributes significantly to the necrotic cell death observed with high-dose PDT. The loss of membrane integrity is a critical event, as it not only directly kills the tumor cell but also leads to the release of intracellular contents into the tumor microenvironment. maroonbiotech.com

The efficacy of membrane damage can be influenced by the type of bacteria. For instance, the photosensitizer hematoporphyrin has been shown to be more effective in binding to the cell membrane of Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria such as Escherichia coli. researchgate.net

Immunological Responses to Photodynamic Therapy with Hematoporphyrin Derivatives

Beyond its direct cytotoxic effects, PDT with hematoporphyrin derivatives is a potent modulator of the host's anti-tumor immune response. worldscientific.comworldscientific.combit.edu.cnopticsjournal.net This immunomodulation is a critical component of the long-term efficacy of PDT, contributing to the clearance of residual tumor cells and the establishment of immunological memory against the cancer. mdpi.comnih.gov

Immunogenic Cell Death (ICD) Induction

A key aspect of the immune-stimulating effects of hematoporphyrin-based PDT is the induction of immunogenic cell death (ICD). worldscientific.comworldscientific.combit.edu.cnopticsjournal.net ICD is a unique form of regulated cell death that is accompanied by the release and surface exposure of molecules that alert the immune system to the presence of dying cancer cells. mdpi.comnih.gov This process transforms the dying tumor cells into an in-situ vaccine, triggering a tumor-specific immune response. medsci.org

PDT can induce the hallmarks of ICD, including apoptosis and necrosis, depending on the treatment parameters. mdpi.com The release of damage-associated molecular patterns (DAMPs) from these dying cells is a critical trigger for the subsequent immune cascade. worldscientific.comworldscientific.combit.edu.cnopticsjournal.net

Modulation of T-Cell Activity and Cytokine Production (e.g., IFN-γ)

The immunological cascade initiated by PDT with hematoporphyrin derivatives leads to the activation and modulation of T-cell activity. Studies have demonstrated a significant increase in both CD4+ and CD8+ T-cell populations in tumors following treatment. worldscientific.com This influx of T cells is crucial for mounting an effective anti-tumor response.

Furthermore, this T-cell response is characterized by the production of key cytokines, most notably interferon-gamma (IFN-γ). worldscientific.com IFN-γ is a pleiotropic cytokine with potent anti-tumor effects, including the enhancement of antigen presentation and the direct inhibition of tumor cell growth. The level of IFN-γ secreted by CD8+ T cells in the treated tumor has been shown to be significantly higher in experimental groups compared to controls. worldscientific.com This increase in IFN-γ production is a clear indicator of a Th1-polarized anti-tumor immune response, which is generally associated with more effective tumor control. Studies have also reported elevated serum levels of other key effector molecules like granzyme B and IL-2, indicating a systemic anti-tumor immune activation. mdpi.com The combination of PDT with other immune-stimulating agents, such as TLR5 agonists, has been shown to further enhance the infiltration of CD8+ T cells and the secretion of IFN-γ. frontiersin.org

Expression of Damage-Associated Molecular Patterns (DAMPs)

The induction of ICD by hematoporphyrin-based PDT is intrinsically linked to the expression and release of Damage-Associated Molecular Patterns (DAMPs). worldscientific.comworldscientific.combit.edu.cnopticsjournal.net DAMPs are endogenous molecules that are normally located within the cell but are exposed or released upon cellular stress or death. worldscientific.com These molecules act as "danger signals" that are recognized by the innate immune system, initiating an inflammatory response and promoting the maturation of antigen-presenting cells like dendritic cells.

Key DAMPs that have been shown to be upregulated following PDT with hematoporphyrin derivatives include:

Calreticulin (B1178941) (CRT) : Its exposure on the surface of dying tumor cells acts as an "eat-me" signal, promoting their phagocytosis by dendritic cells. worldscientific.com

ATP : The release of ATP from dying cells acts as a "find-me" signal, attracting immune cells to the tumor site. worldscientific.com

Heat Shock Protein 70 (HSP70) : Surface expression of HSP70 can play a role in the activation of immune responses. medsci.org

Elevation of Costimulatory Molecules (e.g., OX-40, 4-1BB)

The intricate interplay between photodynamic therapy (PDT) and the host immune system is a critical area of mechanistic research. A key aspect of this interaction is the modulation of costimulatory molecules on the surface of immune cells, which can significantly influence the antitumor immune response. Among these, OX-40 (CD134) and 4-1BB (CD137), members of the tumor necrosis factor receptor (TNFR) superfamily, play a pivotal role in augmenting T-cell activation, survival, and memory. Research into the effects of this compound and its derivatives on these molecules has yielded intriguing, and at times contrasting, findings.

Photodynamic therapy employing hematoporphyrin derivatives (HpD-PDT) has been shown to induce an antitumor immune response, in part, by triggering immunogenic cell death (ICD) of cancer cells. worldscientific.comworldscientific.com This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. nih.gov The engagement of DAMPs with pattern recognition receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a cascade of events leading to T-cell priming and activation.

A crucial component of robust T-cell activation is the signaling mediated by costimulatory molecules. worldscientific.com While the initial T-cell activation is triggered by the interaction of the T-cell receptor (TCR) with a specific antigen presented by an APC, a second, costimulatory signal is required for a sustained and effective immune response. The binding of costimulatory molecules on T-cells to their respective ligands on APCs provides this essential second signal. worldscientific.com

Detailed Research Findings

Studies have demonstrated that HpD-PDT can directly impact the expression of costimulatory molecules on T-cells, particularly on CD8+ T-cells, which are critical for cytotoxic antitumor immunity. In a study utilizing a 4T1 murine breast cancer model, it was observed that local HpD-PDT led to a significant increase in the expression of both OX-40 and 4-1BB on tumor-infiltrating CD8+ T-cells. worldscientific.comworldscientific.com This upregulation was associated with an enhanced antitumor immune effect. worldscientific.com The study highlighted that the increased expression of these costimulatory molecules was a novel finding in the context of HpD-PDT and provided important mechanistic insight into its immunomodulatory effects. worldscientific.comworldscientific.com

The elevation of OX-40 and 4-1BB is significant as both molecules are known to enhance T-cell proliferation, cytokine production, and survival. nih.gov Agonistic signaling through these receptors can lead to a more potent and durable antitumor T-cell response. The findings from the 4T1 tumor model suggest that HpD-PDT can create a more favorable tumor microenvironment for T-cell-mediated tumor rejection by upregulating these key costimulatory pathways.

However, the immunomodulatory effects of HpD-PDT, including the upregulation of costimulatory molecules, may be context-dependent and vary across different tumor models. In a separate investigation, also using a murine breast cancer model, researchers reported that HpD-PDT did not lead to an elevation of OX-40 and 4-1BB on tumor-infiltrating T-cells. nih.govresearchgate.net In this particular study, while an increase in the number of T-cells was observed, their function was not enhanced, and the expression of costimulatory molecules remained unchanged. nih.govresearchgate.net Instead, the study noted an upregulation of inhibitory immune checkpoints, which could potentially counteract the antitumor immune response. nih.gov

The divergent findings between these studies underscore the complexity of the immune response to PDT and suggest that factors such as the specific tumor microenvironment, the experimental model, and the PDT parameters may influence the expression of costimulatory molecules.

The following table summarizes the key findings from the aforementioned studies regarding the effect of Hematoporphyrin derivative-mediated photodynamic therapy (HpD-PDT) on the expression of the costimulatory molecules OX-40 and 4-1BB on T-cells.

| Study Model | Cell Type Analyzed | Change in OX-40 Expression | Change in 4-1BB Expression | Reference |

| 4T1 murine breast cancer | Tumor-infiltrating CD8+ T-cells | Elevated | Elevated | worldscientific.comworldscientific.com |

| Murine breast cancer | Tumor-infiltrating T-cells | Not elevated | Not elevated | nih.govresearchgate.net |

Table 1: Effect of HpD-PDT on OX-40 and 4-1BB Expression

Research on Cellular Uptake and Subcellular Localization

Mechanisms of Selective Accumulation in Malignant Tissues

The preferential accumulation of hematoporphyrin (B191378) hydrochloride in malignant tissues is a cornerstone of its application in photodynamic therapy. patsnap.commdpi.com This selective uptake is not attributed to a single mechanism but rather a combination of physiological and cellular factors. patsnap.comresearchgate.net Research has identified several key processes that contribute to the higher concentration of hematoporphyrin in tumor cells compared to healthy tissues. nih.govscispace.com These mechanisms include the unique characteristics of tumor vasculature, as well as specific transport systems that mediate the entry of the compound into cancer cells. patsnap.comnih.gov

Enhanced Permeability and Retention (EPR) Effect in Tumor Vasculature

A primary factor contributing to the selective accumulation of hematoporphyrin and its derivatives in solid tumors is the Enhanced Permeability and Retention (EPR) effect. patsnap.comwikipedia.org This phenomenon arises from the distinct and abnormal nature of the blood vessels that form within a rapidly growing tumor. wikipedia.org In order to sustain their growth, tumors stimulate the formation of new blood vessels, a process known as angiogenesis. wikipedia.org

The resulting tumor vasculature is characterized by poorly aligned endothelial cells with wide fenestrations and a lack of a smooth muscle layer. wikipedia.org This leads to "leaky" vessels, allowing macromolecules like hematoporphyrin, especially when bound to carrier proteins, to extravasate and penetrate the tumor tissue more easily than in normal tissues. patsnap.comwikipedia.org

Furthermore, tumor tissues typically have impaired lymphatic drainage. patsnap.comwikipedia.org This deficient drainage system leads to the subsequent retention of the extravasated hematoporphyrin within the tumor interstitium for an extended period. wikipedia.org The combination of leaky vasculature and poor lymphatic clearance results in the passive and progressive accumulation of the photosensitizer in the tumor, a key principle for achieving selective therapeutic effects. nih.gov The EPR effect is influenced by various pathophysiological factors, including the presence of vascular mediators like bradykinin (B550075) and vascular endothelial growth factor (VEGF), which further enhance vascular permeability. wikipedia.orgmdpi.com

Role of Specific Transport Systems

Beyond the passive accumulation via the EPR effect, specific transport systems on the surface of cancer cells play a crucial role in the active uptake of hematoporphyrin hydrochloride. nih.govworldscientific.com Malignant cells often overexpress certain receptors and transport proteins to meet their high metabolic demands, and these can be exploited for the delivery of therapeutic agents. researchgate.netmedcraveonline.com

One of the well-documented pathways for hematoporphyrin uptake is through its association with low-density lipoproteins (LDL). researchgate.netmedcraveonline.com Porphyrins can bind to LDL in the plasma, and this complex is then recognized by LDL receptors on the cell surface. researchgate.net Cancer cells, in particular, often exhibit an increased number of LDL receptors to acquire the necessary cholesterol for membrane synthesis to support their rapid proliferation. researchgate.netmedcraveonline.com

The binding of the porphyrin-LDL complex to the LDL receptor initiates receptor-mediated endocytosis. libretexts.orgresearchgate.net The cell membrane engulfs the complex, forming a vesicle that is internalized into the cell. researchgate.net This vesicle then fuses with endosomes, and the acidic environment within the endosomes causes the dissociation of the LDL from its receptor. researchgate.net The LDL, carrying the hematoporphyrin, is then transported to lysosomes for degradation, releasing the photosensitizer into the cell's interior. researchgate.net This receptor-mediated pathway provides a mechanism for the specific and efficient delivery of hematoporphyrin to malignant cells that overexpress the LDL receptor. researchgate.netmedcraveonline.com

| Transporter/Receptor | Mechanism of Action | Role in Hematoporphyrin Uptake |

| LDL Receptor | Binds to LDL particles and initiates their endocytosis. libretexts.orgresearchgate.net | Mediates the uptake of hematoporphyrin that is complexed with LDL in the bloodstream. researchgate.netmedcraveonline.com |

| Hemopexin Receptor (CD91) | Binds to the hemopexin-heme complex, leading to its endocytosis. nih.govmdpi.com | Facilitates the uptake of hematoporphyrin, which can bind to hemopexin. nih.gov |

| Albumin-Binding Proteins (e.g., gp60, SPARC) | Facilitate the absorption and retention of albumin in cancer cells. mdpi.com | May contribute to the uptake of hematoporphyrin that is bound to serum albumin. researchgate.netresearchgate.net |

| Heme Carrier Protein 1 (HCP1/SLC46A1) | Functions as a proton-coupled folate transporter and also transports heme. nih.gov | Identified as a major transporter for the cellular uptake of hematoporphyrin derivatives in cancer cells. nih.govnih.govworldscientific.com |

Hemopexin, a plasma glycoprotein, has a high binding affinity for heme and is involved in its transport to the liver for catabolism. nih.gov Research suggests that hemopexin can also play a role in the cellular uptake of porphyrins. nih.gov The hemopexin-heme complex is recognized by a specific receptor, CD91, on the surface of cells, particularly hepatocytes, which then internalizes the complex. nih.govmdpi.com It is proposed that hematoporphyrin can also bind to hemopexin and be taken up by cells through this receptor-mediated pathway. nih.gov Following uptake, hemopexin is recycled back to the medium. nih.gov

Human serum albumin (HSA) is the most abundant protein in human blood plasma and serves as a natural carrier for many hydrophobic molecules. mdpi.comtermedia.pl Hematoporphyrin has been shown to bind to HSA, with specific binding sites identified within the protein's structure. termedia.pl This binding is a significant factor in the transport and bioavailability of the photosensitizer. lmaleidykla.lt

Cancer cells are known to take up albumin to a greater extent than normal cells, a phenomenon partly facilitated by albumin-binding proteins like gp60 and SPARC (secreted protein acidic and rich in cysteine). mdpi.com This enhanced uptake of albumin by tumor cells provides another pathway for the accumulation of albumin-bound hematoporphyrin. researchgate.netresearchgate.net The interaction between albumin and the cell membrane can lead to the internalization of the protein and its bound ligands. researchgate.net

The aggregation state of hematoporphyrin in aqueous solutions significantly influences its cellular uptake and photodynamic efficacy. researchgate.netmdpi.com Porphyrins have a tendency to form aggregates, particularly J-type and H-type aggregates, due to strong π-π stacking interactions between the macrocycles. mdpi.commdpi.com This aggregation is dependent on factors such as concentration, pH, and the polarity of the solvent. mdpi.com

Studies have shown that the monomeric, less aggregated forms of porphyrins are more readily taken up by cells. researchgate.net Aggregation can lead to a decrease in the effective concentration of the monomeric species available for cellular entry and can also quench the excited state of the photosensitizer, reducing its photodynamic activity. researchgate.net The hydrophobicity of the porphyrin also plays a role, with more hydrophobic components often showing a greater initial rate of uptake. nih.gov However, these hydrophobic components may also be more easily washed out from the cells. nih.gov Therefore, the balance between the monomeric and aggregated states, as well as the hydrophobicity of the hematoporphyrin derivative, are critical factors in determining its accumulation and retention in malignant tissues. researchgate.netnih.gov

Intracellular Distribution and Retention

Once inside the cell, hematoporphyrin and its derivatives exhibit a dynamic distribution pattern that can vary depending on the specific compound, cell type, and incubation time. nih.gov Initially, many hematoporphyrin compounds localize to cellular membranes. nih.gov Over time, a translocation process occurs, with fluorescence observed in the perinuclear area of the cytoplasm within 1-2 hours. nih.gov

Mitochondria are often cited as a primary site for porphyrin localization and subsequent photodamage. nih.gov However, research has also demonstrated damage to other organelles, including the cell membrane, lysosomes, and the nucleus, indicating a broader distribution of the photosensitizer. nih.gov The specific subcellular localization is a critical determinant of the mode of cell death, with different localizations potentially leading to either apoptosis or necrosis. thno.org

The retention of hematoporphyrin derivatives within cells is a key factor for their therapeutic efficacy. Studies have shown that some components of hematoporphyrin derivative (HpD) are easily washed out of cells by serum-containing medium, while a "tightly-bound" fraction remains for a prolonged period. psu.edu This tightly-bound component is directly proportional to the cell's photosensitivity. psu.edu Research comparing transformed and non-transformed cells has indicated that transformed cells may retain 25-50% more HpD. psu.edu Furthermore, certain ether derivatives of hematoporphyrin have demonstrated enhanced retention compared to preparations like Photofrin II. For instance, dicyclohexyl ether retained 50% of its cellular uptake after serum incubation, in contrast to only 14% for Photofrin II.

The table below summarizes the retention of different hematoporphyrin compounds in cells after incubation with a serum-containing medium.

Table 1: Cellular Retention of Hematoporphyrin Derivatives

| Compound | Percentage of Cellular Uptake Retained After Serum Incubation |

|---|---|

| Photofrin II | 14% |

| Hematoporphyrin diphenyl ether | 28% |

| Hematoporphyrin dihexyl ether | 20% |

| Hematoporphyrin dicyclohexyl ether | 50% |

Data sourced from

Pharmacokinetic Properties in Research Models

The in vivo behavior of this compound, including its distribution in various tissues and its rate of clearance, is crucial for determining its therapeutic window and potential for off-target effects. patsnap.com

Following administration, hematoporphyrin derivatives distribute throughout the body, with a notable preferential accumulation in tumor tissues compared to many normal tissues. patsnap.comnih.gov This selective uptake is a cornerstone of photodynamic therapy. thno.org

In mouse models bearing spontaneous mammary tumors, isotopically labeled hematoporphyrin derivative ([3H]HPD) was observed to be uniformly distributed in the stomach, liver, spleen, and pancreas 3 hours after intraperitoneal injection. nih.gov However, after 24 hours, the concentration in parenchymal areas of these tissues decreased, while it remained higher in stromal or reticuloendothelial areas. nih.gov In the tumors themselves, higher concentrations were found in the pseudocapsule, stromal septa, and necrotic areas at various time points up to 48 hours post-injection. nih.gov

Studies in rats with gliosarcomas have also demonstrated differential distribution. Forty-eight hours after intraperitoneal injection of [3H]HPD, the tumor-to-adjacent-normal-skin ratio was approximately 1.4:1, and the tumor-to-normal-brain ratio was 3:1. nih.gov Direct injection into the tumor significantly altered these ratios, highlighting the impact of the administration route on tissue distribution. nih.gov

The table below presents the tissue distribution ratios of tritiated hematoporphyrin derivative ([3H]HPD) in a rat gliosarcoma model 48 hours after administration.

Table 2: [3H]HPD Distribution Ratios in Rat Gliosarcoma Model

| Administration Route | Tumor:Adjacent Normal Skin Ratio | Tumor:Normal Brain Ratio |

|---|---|---|

| Intraperitoneal | ~1.4:1 | 3:1 |

| Direct Injection | ~44:1 | ~61:1 |

Data sourced from nih.gov

The rate at which hematoporphyrin and its derivatives are cleared from both tumor and normal tissues is a critical pharmacokinetic parameter. patsnap.com The clearance from the blood can be monitored in patients undergoing photodynamic therapy through fluorescence analysis. researchgate.net The rate of disappearance from the blood has been observed to be inversely related to the amount injected. sci-hub.st

The ability of this compound to penetrate cell membranes is a fundamental step in its cellular uptake and subsequent therapeutic action. patsnap.com The hydrophobicity of the compound influences its localization within cellular membranes. Molecular dynamics simulations have shown that hematoporphyrin molecules tend to reside in the phospholipid headgroup area of the cell membrane, near the carbonyl groups of the acyl chains. nih.gov

The protonation state of the propionic groups on the hematoporphyrin molecule affects its orientation within the membrane. nih.gov The neutral form of hematoporphyrin has a higher affinity for entering the membrane compared to the dianionic form. nih.gov Research using a "fluorescence redistribution after photobleaching" technique determined the mean lateral diffusion rate for HpD in human bladder tumor cells to be 1.05 x 10⁻⁸ cm²/s, a rate that is closer to that of lipid diffusion (10⁻⁸ cm²/s) than protein diffusion (10⁻¹⁰ cm²/s). nih.gov This suggests that the movement of hematoporphyrin within the cell membrane is more akin to the fluid movement of lipids.

Hematoporphyrin Derivatives and Analogues in Research

Hematoporphyrin (B191378) Derivative (HPD) Studies

Hematoporphyrin Derivative (HPD) is a complex mixture derived from hematoporphyrin and has been a subject of extensive research in the context of photodynamic therapy (PDT). It is recognized as a first-generation photosensitizer. HPD's utility in oncology stems from its ability to selectively accumulate in tumor tissues and, upon activation by light of a specific wavelength, generate cytotoxic reactive oxygen species (ROS) that lead to tumor destruction. The composition of HPD is intricate, consisting of various porphyrin monomers, dimers, and oligomers. Research has consistently shown that the biological activity of HPD is not uniform across its components, with certain fractions demonstrating superior therapeutic properties.

The complex nature of Hematoporphyrin Derivative (HPD) necessitates the use of advanced analytical techniques to isolate and characterize its therapeutically active constituents. High-performance liquid chromatography (HPLC) has been a important method for fractionating this intricate mixture. Through such methods, researchers have identified that the tumor-localizing and photosensitizing activities of HPD are primarily associated with its dimeric and oligomeric components.

One of the most significant active components identified is Dihematoporphyrin Ether (DHE). nih.gov This compound consists of two hematoporphyrin units linked by an ether bond. Its isolation has been a key focus of HPD research, as it is believed to be a major contributor to the tumor-localizing properties of the derivative mixture. The characterization of DHE and other oligomeric fractions has been accomplished using various spectroscopic techniques, which have helped in elucidating their structures.

While DHE is a well-documented component, the broader HPD mixture also contains other porphyrin structures, including those with ester linkages. The term "Chlorin-Hematoporphyrin Ester (CHE)" suggests a compound that combines a chlorin (B1196114) (a dihydroporphyrin) with a hematoporphyrin through an ester linkage. Chlorins, in general, are of interest in photodynamic therapy due to their strong absorption at longer wavelengths, which allows for deeper tissue penetration of light. However, detailed studies specifically isolating and characterizing CHE from HPD are not as prevalent in the literature as those for DHE. The focus has largely remained on the porphyrin dimers and oligomers as the key active fractions of HPD.

The photosensitizing efficiency of Hematoporphyrin Derivative (HPD) and its components is a critical determinant of their therapeutic efficacy in photodynamic therapy (PDT). This efficiency is largely dependent on the quantum yield of singlet oxygen production, a highly reactive form of oxygen that is a major cytotoxic agent in PDT.

Research has shown that the photosensitizing capacity varies among the different fractions of HPD. Studies comparing the components have revealed that the least polar fractions of HPD are the most effective photosensitizers. nih.gov This is often attributed to the aggregated nature of the active components in aqueous solutions.

The quantum yield of singlet oxygen generation for HPD has been found to be dependent on the solvent and the aggregation state of the porphyrins. In a monomeric state, such as in methanol, the quantum yield is significantly higher than in an aggregated state in aqueous solutions. This suggests that the disaggregated forms of the active components are more efficient photosensitizers.

When compared to other photosensitizers, the efficacy of HPD components has been evaluated. For instance, in a comparative study with mono-l-aspartyl chlorin e6 (NPe6), NPe6 demonstrated superior tumor volume reduction and inhibition of tumor regrowth compared to HPD at the dosages studied. nih.gov This highlights the ongoing research to find more efficient photosensitizers than the complex mixture of HPD.

| Component/Condition | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|

| HPD (monomeric form in methanol) | 0.64 | nih.gov |

| HPD (dimeric/aggregated form in water) | 0.11 | nih.gov |

A key advantage of Hematoporphyrin Derivative (HPD) in cancer therapy is its tendency to selectively accumulate in neoplastic tissues compared to surrounding normal tissues. This preferential uptake is crucial for targeted tumor destruction while minimizing damage to healthy structures. Research has indicated that this tumor-localizing ability is not shared equally among all components of the HPD mixture.

The more hydrophobic components, particularly the dimeric and oligomeric fractions like Dihematoporphyrin Ether (DHE), are primarily responsible for the tumor localization. researchgate.netnih.gov These components are thought to be transported in the bloodstream by lipoproteins and preferentially taken up by tumor cells, which often have a higher number of low-density lipoprotein (LDL) receptors.

To quantify the tumor-localizing ability, studies have been conducted using radiolabeled derivatives. In one such study, Dihematoporphyrin Ether (DHE) was labeled with indium-111 (B102479) (¹¹¹In) and its biodistribution was assessed in tumor-bearing mice. The results showed a significant uptake of ¹¹¹In-DHE in the tumor, with tumor-to-muscle ratios being 2-3 times higher than that of ¹¹¹In chloride. mdpi.com This demonstrates the improved tumor-localizing capacity of the DHE component.

| Compound | Tissue | Uptake (% Injected Dose/g) | Tumor-to-Muscle Ratio | Reference |

|---|---|---|---|---|

| ¹¹¹In-DHE | Tumor | ~1.5 | ~6.0 | mdpi.com |

| ¹¹¹In-DHE | Muscle | ~0.25 | - | mdpi.com |

| ¹¹¹In Chloride | Tumor | ~2.5 | ~2.5 | mdpi.com |

| ¹¹¹In Chloride | Muscle | ~1.0 | - | mdpi.com |

Hematoporphyrin Monomethyl Ether (HMME) Investigations

Hematoporphyrin Monomethyl Ether (HMME) is a second-generation photosensitizer that has been developed to overcome some of the limitations of HPD. It is a purified compound, which offers advantages in terms of consistent composition and predictable photochemical properties. HMME has demonstrated high selectivity for tumor tissue and a shorter period of skin photosensitivity compared to HPD.

Hematoporphyrin Monomethyl Ether (HMME) has been shown to be a potent photosensitizer, capable of inducing significant photodamage in target cells upon light activation. The mechanism of this damage is primarily through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and lead to cell death through apoptosis or necrosis.

Studies have demonstrated that HMME-mediated photodynamic therapy (PDT) leads to the production of both singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These ROS play a decisive role in the cytotoxic effects observed in cancer cells. The generation of ROS by HMME-PDT can trigger a cascade of cellular events, including an increase in intracellular calcium concentration, which in turn can lead to the release of cytochrome c from mitochondria and the activation of caspases, ultimately resulting in apoptosis. nih.gov

The enhanced photodamage potential of HMME is also attributed to its high quantum yield of singlet oxygen, a key characteristic of an effective photosensitizer.

A significant advantage of Hematoporphyrin Monomethyl Ether (HMME) over first-generation photosensitizers is its high degree of selective uptake by tumor cells, leading to a more targeted therapeutic effect and reduced photosensitization of normal tissues.

Research has shown that the intracellular uptake of HMME is both time- and dose-dependent in sarcoma cells, while normal myoblast and fibroblast cells absorb significantly less of the compound. nih.gov This selective accumulation in tumor cells is a critical factor in achieving a favorable therapeutic window, where the tumor can be effectively destroyed with minimal damage to the surrounding healthy tissue.

The fluorescence intensity of HMME within cells can be used to monitor its uptake. Studies have observed a progressive increase in fluorescence in sarcoma cells with increasing concentrations of HMME and longer incubation times, a trend not seen in normal cells. nih.gov This differential uptake is a key feature that contributes to the reduced systemic photosensitivity associated with HMME, as less of the photosensitizer is retained in the skin and other normal tissues.

Metal Complexes of Hematoporphyrin (e.g., Palladium(III) Complexes)

The coordination of metal ions to hematoporphyrin has given rise to a class of compounds with significant potential in various biomedical research fields, particularly in oncology. Among these, palladium(III) complexes of hematoporphyrin IX have been a subject of detailed investigation due to their unique chemical properties and biological activities. Research has focused on understanding their stability in solution, their effectiveness as anticancer agents, and their mechanisms of action at the molecular level, specifically their interactions with DNA.

Two notable paramagnetic Pd(III) complexes of hematoporphyrin IX have been synthesized and studied: a dinuclear complex, [Pd(III)₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂, referred to as Pd1 , and a mononuclear metalloporphyrin, [Pd(III)(Hp-2H)Cl(H₂O)]·H₂O, known as Pd2 . nih.govmdpi.comresearchgate.netnih.govdntb.gov.uanih.gov In the dinuclear Pd1, one palladium ion coordinates with the deprotonated carboxyl groups of the hematoporphyrin side chains, while the second palladium ion binds to two adjacent pyrrole (B145914) nitrogen atoms. mdpi.comnih.gov In the mononuclear Pd2, the palladium ion is incorporated into the core of the porphyrin ring. mdpi.comnih.gov The palladium centers in both complexes exhibit a distorted octahedral coordination with additional ligands like chloride ions and water molecules. mdpi.comnih.gov

Solution Stability and Antineoplastic Activity Research

The stability of these palladium(III)-hematoporphyrin complexes in solution has been confirmed using spectroscopic methods such as UV/Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua These techniques have verified the existence of a stable metalloporphyrin type complex in solution. mdpi.com

The antineoplastic activity of Pd1 and Pd2 has been evaluated in vitro against a range of human tumor cell lines, with their efficacy often compared to the established chemotherapy drug, cisplatin (B142131) . nih.govresearchgate.net Studies have consistently shown that these compounds exhibit concentration-dependent antiproliferative effects. nih.gov The dinuclear complex, Pd1, has demonstrated superior activity compared to the mononuclear complex, Pd2. nih.gov In many cases, the palladium complexes are less active than cisplatin; however, Pd1 has shown remarkable cytotoxicity against the K-562 leukemia cell line, surpassing the effectiveness of cisplatin in this specific cell line. nih.gov The growth inhibitory effects of these complexes are, at least in part, mediated by the induction of apoptosis, or programmed cell death. nih.govresearchgate.net

| Cell Line | Pd1 | Pd2 | Cisplatin |

|---|---|---|---|

| K-562 (Leukemia) | Data indicates remarkable cytotoxicity, more than 4-fold lower concentration than cisplatin nih.gov | Less active than Pd1 nih.gov | - |

| HD-MY-Z (Hodgkin's Lymphoma) | Activity comparable to cisplatin nih.gov | Less active than Pd1 nih.gov | - |

| General Trend across various tumor cell lines | Superior activity to Pd2 nih.gov | Marginal activity, in some cases fails to cause 50% inhibition nih.gov | Generally more active than Pd1 and Pd2 nih.gov |

DNA Binding and DNA-Adduct Processing Studies

The mechanism of the antineoplastic action of these palladium complexes involves interaction with DNA, a pharmacological target they share with cisplatin. nih.govmdpi.com Research indicates that both Pd1 and cisplatin form intra-strand guanine (B1146940) bis-adducts. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua However, the palladium complex is less proficient at forming these DNA adducts compared to cisplatin, highlighting a difference in their pharmacological profiles. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua

Further investigations into the cellular processing of these DNA adducts have revealed significant differences between the lesions induced by the palladium complex and those by cisplatin. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua The Nucleotide Excision Repair (NER) system, a key DNA repair pathway, recognizes and repairs the DNA lesions induced by cisplatin much more efficiently than those created by Pd1. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua

Preclinical Research Methodologies and Findings

In Vitro Experimental Models and Assays

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of Hematoporphyrin (B191378) hydrochloride and its derivatives, particularly in the context of photodynamic therapy (PDT). These experiments utilize a variety of established cell lines and sophisticated assays to evaluate the compound's effects on cancer cells.

The selection of appropriate cell lines is a critical first step in preclinical in vitro research. Scientists choose cell lines based on the type of cancer being studied to ensure the relevance of the findings. Hematoporphyrin and its derivatives have been tested against a diverse range of cancer cell lines, reflecting its broad potential.